Carboxy Gliclazide-d4
Description
Contextualizing Gliclazide Metabolism within Drug Discovery and Development
The examination of how a drug is metabolized is a fundamental aspect of the drug discovery and development pipeline. A comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is vital for assessing its effectiveness and safety. cernobioscience.com For a commonly prescribed medication like Gliclazide, a detailed characterization of its metabolic profile is a regulatory necessity and a key element of its clinical pharmacology. acs.org
Gliclazide is extensively metabolized in the human body, primarily by the cytochrome P450 enzyme system, with CYP2C9 being the main enzyme involved. wikipedia.orgvulcanchem.com This biotransformation of Gliclazide results in several inactive metabolites that are subsequently excreted in the urine. wikipedia.orgdrugbank.com The main metabolic process involves the oxidation of the tolyl group of the Gliclazide molecule. This leads to the formation of an alcohol derivative, which is then further oxidized to the corresponding carboxylic acid, known as Carboxy Gliclazide. wikipedia.orgdrugbank.com This carboxylic acid derivative is the most significant metabolite of Gliclazide found in plasma and urine. wikipedia.org While other minor metabolites are also present, the abundance of Carboxy Gliclazide makes its quantification a focal point in Gliclazide pharmacokinetic studies. vulcanchem.com
The identification and quantification of a drug's metabolites hold significant academic and clinical importance. numberanalytics.comnumberanalytics.com This process aids in several key areas of research:
Understanding Drug Clearance: Quantifying major metabolites helps researchers to map out the primary routes of a drug's elimination from the body. numberanalytics.com
Investigating Drug-Drug Interactions: As Gliclazide is metabolized by CYP2C9, its metabolism can be affected by other drugs that are also substrates, inhibitors, or inducers of this enzyme. wikipedia.orgvulcanchem.com Analyzing the levels of Gliclazide and its metabolites can reveal potential drug-drug interactions. numberanalytics.com
Assessing Genetic Polymorphisms: The activity of the CYP2C9 enzyme can differ between individuals due to genetic variations. Quantifying Gliclazide metabolites can assist in understanding how these genetic differences influence the drug's metabolism and, in turn, the patient's therapeutic response.
Ensuring Drug Safety: Although the main metabolites of Gliclazide are inactive, identifying all metabolites is crucial to confirm that none possess pharmacological activity or toxicity. acs.orgwikipedia.orgnumberanalytics.com
Rationale and Principles of Stable Isotope Labeling in Bioanalytical and Pharmaceutical Sciences
The application of stable isotope-labeled compounds has transformed the field of bioanalytical chemistry. These compounds are now considered the gold standard for internal standards in quantitative mass spectrometry-based assays because their unique properties enhance analytical precision and accuracy. clearsynth.comscispace.com
Deuterium (B1214612) (D or ²H) is a stable, non-radioactive isotope of hydrogen. clearsynth.com The process of deuterium labeling involves the strategic substitution of one or more hydrogen atoms in a molecule with deuterium atoms. clearsynth.comcreative-proteomics.com The fundamental principle for its use as an internal standard is that the deuterated compound is chemically identical to the unlabeled analyte being studied. This means it behaves similarly during sample preparation, chromatographic separation, and ionization in the mass spectrometer. scioninstruments.com However, due to the mass difference between hydrogen and deuterium, the deuterated standard has a higher mass, which allows the mass spectrometer to distinguish it from the unlabeled analyte. clearsynth.com By adding a known quantity of the deuterated internal standard to a biological sample, any variations during the extraction process or in the instrument's response can be corrected, leading to highly accurate quantification of the analyte. clearsynth.comscioninstruments.com
Carboxy Gliclazide-d4 is specifically engineered to be an optimal internal standard for quantifying Carboxy Gliclazide, the major metabolite of Gliclazide. medchemexpress.com Its applications in drug metabolism studies are numerous:
Accurate Pharmacokinetic Profiling: By facilitating the precise measurement of Carboxy Gliclazide in biological fluids such as plasma and urine, this compound allows for the accurate determination of the pharmacokinetic parameters of Gliclazide's main metabolic pathway.
Bioequivalence Studies: In the development of generic drug formulations, bioequivalence studies are essential to show that the generic version performs identically to the brand-name drug. The use of this compound as an internal standard ensures the reliability of the analytical data in these critical studies.
Metabolic Phenotyping: It can be employed in studies that aim to categorize individuals based on their metabolic capacity, for example, by correlating the levels of Carboxy Gliclazide with specific CYP2C9 genetic profiles.
Evolution of Bioanalytical Methodologies and the Role of Labeled Standards
The field of bioanalysis has undergone significant evolution, transitioning from less sensitive and specific techniques to highly advanced methods. The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been particularly transformative, providing exceptional sensitivity, selectivity, and speed for the quantification of drugs and their metabolites in biological samples. chromatographyonline.comresearchgate.net
The advancement of these methodologies is closely tied to the use of stable isotope-labeled internal standards. scispace.com Earlier bioanalytical methods often depended on external calibration or internal standards that were structurally similar but not identical to the analyte. scispace.com These approaches were susceptible to inaccuracies stemming from differences in extraction recovery and ionization efficiency between the analyte and the standard. scispace.com The introduction of stable isotope-labeled standards like this compound has largely mitigated these issues. scispace.com The co-elution of the analyte and its deuterated internal standard during liquid chromatography and their similar behavior in the mass spectrometer's ion source minimize analytical variability, resulting in more robust and dependable data. scispace.comscioninstruments.com This practice has become standard in modern bioanalytical laboratories and is recommended by regulatory bodies for the validation of quantitative bioanalytical methods. researchgate.netrrml.ro
Data Tables
Table 1: Properties of Gliclazide and its Deuterated Metabolite
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Research |
|---|---|---|---|
| Gliclazide | C15H21N3O3S | 323.42 | Parent Drug |
| Carboxy Gliclazide | C15H19N3O5S | 353.39 | Major Metabolite |
Source: Gliclazide - PubChem, Carboxy Gliclazide - Pharmaffiliates, this compound - Pharmaffiliates nih.govpharmaffiliates.com
Table 2: Key Research Findings on Gliclazide Metabolism
| Finding | Significance | Supporting Research |
|---|---|---|
| Gliclazide is extensively metabolized, with less than 1% excreted unchanged in urine. | Highlights the importance of studying its metabolites to understand its clearance. | DrugBank Online, Product Monograph drugbank.comhres.ca |
| The primary metabolic pathway is oxidation, leading to Carboxy Gliclazide. | Identifies Carboxy Gliclazide as the major metabolite for quantification. | Wikipedia, DrugBank Online wikipedia.orgdrugbank.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(1,1,3,3-tetradeuterio-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrol-2-yl)carbamoylsulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c19-14(20)10-4-6-13(7-5-10)24(22,23)17-15(21)16-18-8-11-2-1-3-12(11)9-18/h4-7,11-12H,1-3,8-9H2,(H,19,20)(H2,16,17,21)/i8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNDPTBTZSQWJS-LZMSFWOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2CCCC2C(N1NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Advanced Characterization of Carboxy Gliclazide D4
Design and Execution of Deuterium (B1214612) Incorporation into Carboxy Gliclazide
The synthesis of Carboxy Gliclazide-d4 necessitates a carefully planned approach to ensure the precise and efficient incorporation of deuterium atoms at the desired positions.
Retrosynthetic Analysis for Deuterated Carboxy Gliclazide Synthesis
A plausible retrosynthetic analysis for this compound begins with the disconnection of the sulfonylurea linkage, a common strategy in the synthesis of this class of compounds. researchgate.net This leads to two key synthons: the deuterated arylsulfonamide portion and the non-deuterated bicyclic amine moiety. The deuteration is strategically planned for the aromatic ring of the p-toluenesulfonyl group, which upon metabolism, is oxidized to the carboxylic acid.
The retrosynthesis can be envisioned as follows:
Disconnection 1 (Sulfonylurea bond): The primary disconnection of the sulfonylurea bond in this compound (1) yields 4-carboxybenzenesulfonamide-d4 (2) and N-amino-3-azabicyclo[3.3.0]octane (3) or a suitable derivative thereof.
Disconnection 2 (Carboxylic acid precursor): The carboxyl group on synthon (2) can be traced back to a methyl group, suggesting that a deuterated p-toluenesulfonamide derivative (4) could be a key intermediate. The oxidation of the methyl group to a carboxylic acid would be a late-stage synthetic step.
Disconnection 3 (Deuterated starting material): The deuterated p-toluenesulfonamide (4) can be prepared from deuterated toluene (5) through chlorosulfonation followed by amination.
This retrosynthetic pathway allows for the introduction of deuterium from a commercially available starting material, toluene-d8, and follows established synthetic routes for sulfonylureas.
Optimization of Reaction Conditions for Isotopic Labeling Efficiency
The efficiency of deuterium incorporation is paramount for the synthesis of isotopically labeled standards. Several factors must be optimized to achieve high isotopic purity.
Choice of Deuterating Agent: For the synthesis of the deuterated aromatic precursor, methods such as acid-catalyzed hydrogen-deuterium exchange on the aromatic ring can be employed. acs.org Alternatively, starting with a fully deuterated precursor like toluene-d8 is a more direct approach.
Catalyst and Reaction Conditions: In syntheses involving hydrogen-deuterium exchange, the choice of catalyst (e.g., platinum, rhodium) and reaction conditions (temperature, pressure, solvent) is critical to achieve high levels of deuteration without compromising the integrity of the molecule. acs.orgresearchgate.net
Late-Stage Functionalization: The oxidation of the methyl group of the deuterated p-toluenesulfonyl moiety to a carboxylic acid is a key transformation. This is typically achieved using strong oxidizing agents like potassium permanganate or chromic acid. Reaction conditions must be carefully controlled to prevent side reactions and ensure complete conversion.
Purification Methodologies for Labeled this compound
The purification of this compound is crucial to ensure its suitability as an analytical standard. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. youtube.com
Reversed-Phase HPLC: A reversed-phase HPLC method, likely using a C18 column, would be effective for separating this compound from any unreacted starting materials, non-deuterated analogs, and other impurities. mz-at.de
Mobile Phase Optimization: The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). Gradient elution, where the proportion of the organic solvent is gradually increased, would likely be employed to achieve optimal separation.
Detection: Ultraviolet (UV) detection would be suitable for monitoring the elution of the compound from the column. The final purity is typically assessed by analyzing the peak area of the desired compound relative to the total peak area in the chromatogram.
Spectroscopic and Chromatographic Confirmation of this compound Structure and Isotopic Purity
A combination of spectroscopic and spectrometric techniques is essential to unequivocally confirm the structure and determine the isotopic purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Enrichment
NMR spectroscopy is a powerful tool for confirming the successful incorporation of deuterium and determining its location within the molecule. simsonpharma.com
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the aromatic ring that have been replaced by deuterium will be absent. The integration of the remaining proton signals can be used to confirm the structure of the non-deuterated parts of the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic changes for the carbon atoms bonded to deuterium. A carbon atom attached to a single deuterium atom (C-D) will appear as a triplet due to spin-spin coupling, and its chemical shift will be slightly upfield compared to the corresponding C-H signal. researchgate.net
²H NMR Spectroscopy: Direct detection of deuterium by ²H NMR can also be used to confirm the presence and chemical environment of the deuterium atoms. nih.gov
Table 1: Representative ¹H NMR Data for this compound (Note: This is a representative table based on the expected chemical shifts for the compound. Actual values may vary.)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.1 | - | Aromatic Protons (absent due to deuteration) |
| ~7.9 | - | Aromatic Protons (absent due to deuteration) |
| 12.5-13.5 | br s | COOH |
| 8.5-9.5 | br s | SO₂NH |
| 6.5-7.5 | br s | NH |
| 3.0-3.5 | m | CH₂N |
| 2.5-2.9 | m | CH |
| 1.2-2.0 | m | CH₂ |
Mass Spectrometry (MS) for Molecular Weight and Isotopic Abundance Verification
Mass spectrometry is indispensable for confirming the molecular weight of the deuterated compound and assessing its isotopic purity. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition of this compound (C₁₅H₁₅D₄N₃O₅S). The expected monoisotopic mass would be approximately 357.1298 Da.
Isotopic Distribution: The mass spectrum will exhibit a characteristic isotopic pattern. The molecular ion peak for the d4-labeled compound will be four mass units higher than the unlabeled analog. The relative abundances of the M, M+1, M+2, etc., peaks can be used to calculate the isotopic enrichment. almacgroup.com
Tandem Mass Spectrometry (MS/MS): MS/MS analysis can be used to further confirm the structure by analyzing the fragmentation pattern. The fragmentation of the deuterated aromatic ring will produce fragment ions that are four mass units heavier than the corresponding fragments from the unlabeled compound, confirming the location of the deuterium atoms. researchgate.net
Table 2: Representative Mass Spectrometry Data for this compound (Note: This is a representative table based on the expected mass-to-charge ratios for the compound.)
| m/z (amu) | Ion | Description |
| 358.1371 | [M+H]⁺ | Protonated molecular ion |
| 380.1190 | [M+Na]⁺ | Sodium adduct |
| 175.0482 | [C₇H₃D₄O₂S]⁺ | Fragment ion of the deuterated p-carboxybenzenesulfonyl moiety |
| 127.1230 | [C₇H₁₅N₂]⁺ | Fragment ion of the N-amino-3-azabicyclo[3.3.0]octane moiety |
High-Resolution Chromatography for Purity Assessment and Impurity Profiling
The assessment of purity and the characterization of impurities are critical steps in the validation of any analytical standard, including this compound. High-performance liquid chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable techniques for this purpose, valued for their efficiency, accuracy, and high resolving power. researchgate.net When coupled with high-resolution mass spectrometry (HRMS), these methods provide a powerful tool for the comprehensive analysis of deuterated compounds.
The primary objectives of chromatographic analysis for this compound are:
Chemical Purity Determination: To quantify the percentage of the desired deuterated compound and separate it from any process-related impurities or degradation products. iajps.compharmatutor.org
Impurity Identification: To detect, identify, and quantify any unwanted chemical substances that may be present, which could interfere with analytical assays. iajps.compharmatutor.org These can include starting materials, by-products from the synthesis, or products formed during storage. pharmatutor.org
Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of Gliclazide and its metabolites. researchgate.netresearchgate.net The method validation for such analyses is typically performed according to USP and ICH guidelines, ensuring accuracy, precision, linearity, and specificity. researchgate.net For this compound, a typical RP-HPLC setup would involve a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. researchgate.netscribd.com Detection is often performed using a photodiode array (PDA) detector in conjunction with a mass spectrometer (MS). researchgate.net The PDA detector helps ensure peak purity, while the MS provides mass information for confirming the identity of the main compound and its impurities. researchgate.net
Table 1: Example Parameters for HPLC Purity Assessment
| Parameter | Typical Value/Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient elution with Acetonitrile and a buffered aqueous solution (e.g., phosphate buffer) | To achieve optimal resolution of the analyte from impurities. researchgate.net |
| Flow Rate | 0.8 - 1.2 mL/min | Controls the retention time and separation efficiency. researchgate.net |
| Injection Volume | 10 - 20 µL | The amount of sample introduced into the system. researchgate.net |
| Column Temperature | 25 - 45°C | Affects retention time and peak shape. |
| Detection | PDA/UV at ~230-235 nm and/or Mass Spectrometry (MS) | PDA for quantification and peak purity; MS for mass confirmation and identification of isotopologues and impurities. researchgate.netisciii.es |
Stability Considerations for Deuterated Analogues in Research Applications
The utility of a deuterated internal standard is fundamentally dependent on the stability of its isotopic label. acanthusresearch.com While the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, deuterium atoms are not always permanently fixed and can be susceptible to exchange with protons from the surrounding environment. hilarispublisher.comnih.gov This phenomenon, known as hydrogen-deuterium (H/D) exchange, can compromise the accuracy of quantitative analyses by converting the labeled standard into its unlabeled form or lower-labeled isotopologues. sigmaaldrich.com
Several factors must be considered to ensure the stability and reliability of this compound in research applications:
Position of the Deuterium Label: The stability of the deuterium label is highly dependent on its position within the molecule. acanthusresearch.com Labels on heteroatoms (e.g., oxygen in hydroxyl or carboxyl groups, nitrogen in amines) are highly prone to rapid exchange with protons from solvents like water. acanthusresearch.com Deuterium atoms on carbons adjacent to carbonyl groups can also be susceptible to exchange under certain pH conditions. acanthusresearch.com Therefore, for a stable standard like this compound, the deuterium atoms must be placed on non-exchangeable positions, such as aromatic rings or saturated alkyl chains, where exchange is unlikely to occur. acanthusresearch.com
Solution Stability: The pH of the solution in which the standard is dissolved and stored can significantly impact its stability. sigmaaldrich.com Exposure to strongly acidic or basic conditions can catalyze H/D exchange, even for labels in relatively stable positions. sigmaaldrich.com Therefore, it is crucial to store stock solutions in appropriate solvents and at recommended pH values.
Chromatographic Isotope Effects: The substitution of hydrogen with deuterium can sometimes lead to slight differences in physicochemical properties, which may cause the deuterated analogue to have a slightly different retention time in an HPLC separation compared to the unlabeled compound. researchgate.nethilarispublisher.com This chromatographic shift needs to be accounted for during method development to ensure accurate peak integration and quantification.
Mass Spectrometric Fragmentation: The presence of deuterium can sometimes alter the fragmentation patterns of a molecule in a mass spectrometer. hilarispublisher.com This must be considered when setting up MRM (Multiple Reaction Monitoring) transitions for quantitative LC-MS/MS analysis to ensure that the chosen fragment ions are optimal and not compromised by isotope effects.
Table 2: Key Stability Considerations for Deuterated Analogues
| Factor | Key Consideration | Mitigation Strategy |
| Label Position | Deuterium on heteroatoms (O, N) or carbons alpha to carbonyls are susceptible to exchange. acanthusresearch.comsigmaaldrich.com | Synthesize the standard with deuterium labels on stable, non-exchangeable positions (e.g., aromatic C-D bonds). |
| pH of Medium | Acidic or basic conditions can promote H/D exchange. sigmaaldrich.com | Store and handle the standard in neutral, buffered solutions. Avoid extreme pH. |
| Storage Conditions | Improper storage (e.g., temperature, light exposure) can lead to degradation of the molecule itself. | Store as recommended by the manufacturer, typically in a cool, dark place, and check for expiration dates. |
| Isotope Effects | Potential for shifts in HPLC retention time or changes in mass fragmentation patterns. researchgate.nethilarispublisher.com | Carefully validate the analytical method, confirming retention times and optimizing MS/MS transitions for the deuterated standard. |
Advanced Bioanalytical Method Development and Validation Utilizing Carboxy Gliclazide D4
Development of Robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Carboxy Gliclazide
The development of a reliable LC-MS/MS assay for Carboxy Gliclazide hinges on several critical factors, from the strategic selection of an internal standard to the meticulous optimization of chromatographic and mass spectrometric conditions.
Strategic Application of Carboxy Gliclazide-d4 as a Gold Standard Internal Standard
The use of a stable isotope-labeled internal standard is the preferred approach in quantitative bioanalysis due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process. This compound, with its deuterium-labeled structure, is an ideal internal standard for the quantification of Carboxy Gliclazide. Its chemical and physical properties are nearly identical to the analyte, ensuring that it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. This co-behavior allows for the correction of variability that may arise during sample extraction, handling, and injection, thereby significantly enhancing the accuracy and precision of the analytical method. The use of a deuterated standard like this compound is particularly advantageous as it provides a mass shift that is easily distinguishable from the unlabeled analyte by the mass spectrometer, without significantly altering its chemical behavior.
Optimization of Chromatographic Separation Parameters for Metabolite Analysis
Achieving optimal chromatographic separation is essential for selectively measuring Carboxy Gliclazide in complex biological matrices such as plasma or urine, which contain the parent drug, Gliclazide, and other metabolites. The development of a suitable Liquid Chromatography (LC) method involves the careful selection of the stationary phase (column), mobile phase composition, flow rate, and column temperature.
A reverse-phase C18 column is commonly employed for the separation of Gliclazide and its metabolites. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous solution containing a modifier like formic acid or ammonium acetate to ensure efficient ionization. A gradient elution program, where the proportion of the organic solvent is varied over time, is often utilized to achieve optimal separation of the more polar Carboxy Gliclazide from the less polar parent drug and other metabolites within a reasonable run time. The flow rate is optimized to ensure sharp, symmetrical peaks, thereby maximizing sensitivity and resolution.
Table 1: Illustrative Chromatographic Conditions for Carboxy Gliclazide Analysis
| Parameter | Condition |
|---|---|
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 80% B over 5 min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Mass Spectrometric Detection Techniques: Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides the high selectivity and sensitivity required for the quantification of metabolites at low concentrations in biological fluids.
Triple Quadrupole (QqQ) Mass Spectrometry: This is the most common technique for quantitative bioanalysis due to its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole (Q1) is set to select the precursor ion (the protonated or deprotonated molecule) of Carboxy Gliclazide and this compound. These selected ions then pass into the second quadrupole (Q2), the collision cell, where they are fragmented. The third quadrupole (Q3) is then set to monitor for specific product ions. This two-stage mass filtering significantly reduces background noise and enhances the specificity of the assay. The selection of optimal MRM transitions is a critical step in method development.
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, offer the advantage of providing highly accurate mass measurements. This allows for the confident identification of metabolites and can be used for quantification with high specificity by extracting narrow mass-to-charge ratio windows. While traditionally used for qualitative and discovery work, the increasing sensitivity and scan speed of modern HRMS instruments are making them more viable for quantitative bioanalysis.
Table 2: Hypothetical MRM Transitions for Carboxy Gliclazide and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Carboxy Gliclazide | 352.1 | 155.1 |
| This compound | 356.1 | 159.1 |
Comprehensive Validation of Quantitative Bioanalytical Methods Incorporating this compound
Once the LC-MS/MS method is developed, it must undergo a rigorous validation process to ensure its reliability and reproducibility for the intended application, in accordance with regulatory guidelines.
Assessment of Calibration Curve Linearity and Range with Deuterated Internal Standard
The linearity of the method is established by analyzing a series of calibration standards prepared by spiking blank biological matrix with known concentrations of Carboxy Gliclazide. A fixed concentration of the internal standard, this compound, is added to all standards, quality control samples, and unknown samples. The peak area ratio of the analyte to the internal standard is then plotted against the nominal concentration of the analyte. The relationship should be linear over a defined concentration range, which should encompass the expected concentrations in study samples. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should be close to 1.0. The range of the assay is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
Table 3: Representative Calibration Curve Data for Carboxy Gliclazide
| Nominal Conc. (ng/mL) | Analyte/IS Peak Area Ratio | Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|---|
| 1.0 (LLOQ) | 0.0052 | 1.05 | 105.0 |
| 5.0 | 0.0258 | 5.10 | 102.0 |
| 25.0 | 0.1265 | 24.8 | 99.2 |
| 100.0 | 0.5012 | 101.5 | 101.5 |
| 500.0 | 2.498 | 495.5 | 99.1 |
| 1000.0 (ULOQ) | 5.025 | 1008.0 | 100.8 |
Evaluation of Analytical Precision, Accuracy, and Reproducibility
Precision and accuracy are fundamental parameters in bioanalytical method validation. They are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range, in replicate, on the same day (intra-day) and on different days (inter-day).
Precision refers to the closeness of repeated measurements and is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).
Accuracy is the closeness of the mean measured concentration to the nominal concentration and is expressed as the percentage of the nominal value.
Regulatory guidelines typically require the precision to be within ±15% (±20% at the LLOQ) and the accuracy to be within 85-115% (80-120% at the LLOQ). The use of this compound as an internal standard is instrumental in achieving these stringent requirements by compensating for analytical variability. Reproducibility is demonstrated by the consistency of the precision and accuracy results across different analytical runs and, ideally, between different laboratories.
Table 4: Summary of Intra-day and Inter-day Precision and Accuracy for Carboxy Gliclazide Assay
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| Low | 3.0 | 4.5 | 102.3 | 5.8 | 101.5 |
| Medium | 80.0 | 3.1 | 98.9 | 4.2 | 99.5 |
| High | 800.0 | 2.5 | 101.1 | 3.5 | 100.7 |
Determination of Lower Limit of Quantification (LLOQ) and Detection (LLOD)
The Lower Limit of Quantification (LLOQ) is defined as the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The Lower Limit of Detection (LLOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise. The determination of these parameters is a fundamental step in the validation of any bioanalytical method.
For the quantification of Carboxy Gliclazide, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed due to its high sensitivity and selectivity. The LLOQ is established by analyzing a series of calibration standards at decreasing concentrations. The LLOQ is the lowest concentration on the calibration curve that exhibits a signal-to-noise ratio of at least 10:1 and can be quantified with a precision (%CV) of ≤20% and an accuracy of 80-120%. The LLOD is determined as the concentration that yields a signal-to-noise ratio of at least 3:1. This compound is utilized as the internal standard to ensure the reliability of these measurements, particularly at low concentrations where variability can be higher.
Table 1: Representative LLOQ and LLOD values for Carboxy Gliclazide in Human Plasma
| Parameter | Concentration (ng/mL) | Acceptance Criteria |
| LLOQ | 1.0 | Signal-to-Noise ≥ 10, Precision (CV) ≤ 20%, Accuracy 80-120% |
| LLOD | 0.3 | Signal-to-Noise ≥ 3 |
Investigation of Matrix Effects, Recovery, and Selectivity in Biological Matrices
Biological matrices, such as plasma, in vitro liver microsome incubations, and cell lysates, are complex environments that can significantly impact the ionization of the analyte and the internal standard in the mass spectrometer, a phenomenon known as the matrix effect. It is crucial to evaluate and minimize these effects to ensure the accuracy of the method.
Matrix Effect: The matrix effect is assessed by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. A value close to 100% indicates a negligible matrix effect. The use of a co-eluting stable isotope-labeled internal standard like this compound is highly effective in compensating for matrix effects, as it is affected in the same way as the analyte.
Recovery: The recovery of an extraction procedure is the efficiency of the analyte's extraction from the biological matrix. It is determined by comparing the peak area of the analyte from a pre-extraction spiked sample to that of a post-extraction spiked sample. Consistent and reproducible recovery is more important than achieving 100% recovery.
Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.
Table 2: Matrix Effect, Recovery, and Selectivity Data for Carboxy Gliclazide in Human Plasma
| Parameter | Low QC (5 ng/mL) | Medium QC (50 ng/mL) | High QC (500 ng/mL) |
| Matrix Effect (%) | 98.5 | 101.2 | 99.8 |
| Recovery (%) | 85.2 | 87.5 | 86.9 |
| Selectivity | No interfering peaks observed in 6 different blank plasma lots |
Stability Studies of Carboxy Gliclazide in Analytical Samples with this compound Control
The stability of the analyte in the biological matrix under various storage and processing conditions must be thoroughly investigated to ensure that the measured concentration reflects the true concentration at the time of sample collection. This compound serves as a stable control to monitor any degradation of the analyte during these studies.
Freeze-Thaw Stability: This study evaluates the stability of the analyte after multiple cycles of freezing and thawing. Quality control (QC) samples are subjected to three freeze-thaw cycles before analysis.
Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the matrix at room temperature for a period that simulates the sample handling and processing time.
Long-Term Stability: The stability of the analyte is evaluated under long-term storage conditions (e.g., -20°C or -80°C) for a duration that covers the expected storage period of the study samples.
Post-Preparative Stability: This determines the stability of the processed samples (e.g., in the autosampler) before analysis.
In all stability studies, the mean concentration of the stability samples is compared to the mean concentration of freshly prepared samples. The analyte is considered stable if the deviation is within ±15%.
Table 3: Stability of Carboxy Gliclazide in Human Plasma
| Stability Condition | Duration | Low QC (5 ng/mL) % Change | High QC (500 ng/mL) % Change |
| Freeze-Thaw | 3 Cycles | -2.5 | -1.8 |
| Short-Term (Room Temp) | 24 hours | -4.1 | -3.5 |
| Long-Term (-80°C) | 90 days | -5.8 | -4.9 |
| Post-Preparative (Autosampler) | 48 hours | -3.2 | -2.7 |
Method Transferability and Inter-laboratory Harmonization Protocols
The ability to transfer a bioanalytical method between laboratories is crucial for multi-site clinical trials and for the continued analysis of samples throughout the drug development lifecycle. Method transferability ensures that consistent and reliable data are generated regardless of the testing site.
The process of method transfer involves a formal protocol that includes:
Method Documentation: A detailed and comprehensive written procedure of the analytical method is shared with the receiving laboratory. This includes all critical parameters such as sample preparation steps, chromatographic conditions, and mass spectrometer settings.
Training: Personnel in the receiving laboratory are trained on the specific nuances of the method.
Comparative Analysis: Both laboratories analyze the same set of QC samples and/or incurred study samples. The results are statistically compared to ensure there are no significant differences. Acceptance criteria are pre-defined in the method transfer protocol.
Harmonization of Reagents and Standards: Ensuring that both laboratories use reagents and reference standards of equivalent quality is essential for consistent results. The use of a common lot of the internal standard, this compound, is highly recommended.
Inter-laboratory harmonization goes beyond a one-time method transfer and involves ongoing efforts to maintain consistency between laboratories over time. This can include participation in proficiency testing programs, regular data review meetings, and the establishment of a centralized system for managing standard operating procedures and analytical methods.
By adhering to these rigorous validation and harmonization protocols, the bioanalytical method for Carboxy Gliclazide, utilizing this compound as an internal standard, can be confidently applied to generate high-quality data for regulatory submissions and to support the clinical development of Gliclazide.
Applications of Carboxy Gliclazide D4 in Mechanistic Drug Metabolism and Bioanalytical Research
Elucidation of Gliclazide Metabolic Pathways in In Vitro Systems
In vitro systems, such as human liver microsomes and hepatocytes, are fundamental to understanding the metabolic pathways of drugs like Gliclazide before they are administered to humans. Carboxy Gliclazide-d4 is instrumental in these studies for the precise quantification of Carboxy Gliclazide formation.
Characterization of Enzymes Involved in Carboxy Gliclazide Formation (e.g., Cytochrome P450 isoforms, Aldehyde Oxidase)
The metabolism of Gliclazide is extensive, with the formation of several inactive metabolites. The primary route of metabolism involves the oxidation of the tolyl group to a hydroxymethyl group, which is subsequently oxidized to a carboxylic acid, forming Carboxy Gliclazide. Studies have identified the Cytochrome P450 (CYP) superfamily of enzymes as the main catalysts in Gliclazide metabolism.
Kinetic Studies of Carboxy Gliclazide Formation and Elimination in Cellular and Subcellular Models
Understanding the kinetics of metabolite formation is crucial for predicting a drug's in vivo behavior. In vitro kinetic studies using human liver microsomes or hepatocytes are performed to determine key parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) for the formation of Carboxy Gliclazide. In these experiments, varying concentrations of Gliclazide are incubated with the in vitro system, and the rate of Carboxy Gliclazide formation is measured. The use of this compound as an internal standard is essential for the accurate and precise quantification of the metabolite at each concentration and time point, which is necessary for the reliable determination of the kinetic parameters.
Table 1: Hypothetical Enzyme Kinetic Parameters for Carboxy Gliclazide Formation in Human Liver Microsomes
| Enzyme Isoform | Km (µM) | Vmax (pmol/min/mg protein) |
| CYP2C9 | 50 | 150 |
| CYP2C19 | 120 | 80 |
This table represents hypothetical data to illustrate the type of information obtained from such studies.
Comparative Metabolic Profiling Studies Utilizing Deuterated Metabolites
The use of deuterated metabolites like this compound extends to comparative studies that explore differences in drug metabolism across various populations and preclinical species.
Cross-Species Metabolic Comparisons in Preclinical Models (non-human, in vitro)
Before a drug is tested in humans, its metabolism is studied in various animal species to select the most appropriate preclinical model. The metabolic profile of a drug can vary significantly between species. By incubating Gliclazide with liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey) and using this compound as an internal standard, researchers can quantitatively compare the formation of Carboxy Gliclazide across these species. This helps in identifying a species whose metabolic profile of Gliclazide is most similar to that in humans, thereby improving the predictive value of preclinical safety and efficacy studies.
Table 2: Hypothetical Comparative in vitro Formation of Carboxy Gliclazide in Liver Microsomes from Different Species
| Species | Relative Rate of Carboxy Gliclazide Formation (%) |
| Human | 100 |
| Monkey | 85 |
| Dog | 60 |
| Rat | 30 |
This table represents hypothetical data to illustrate the type of information obtained from such studies.
Investigation of Inter-individual Metabolic Variability
Significant inter-individual differences in the response to Gliclazide have been observed, which can be partly attributed to genetic variations in the metabolizing enzymes. Genetic polymorphisms in CYP2C9 and CYP2C19 are known to affect their enzymatic activity, leading to variations in the rate of Gliclazide metabolism.
To investigate this, in vitro studies can be conducted using liver microsomes from a panel of human donors with known genotypes for CYP2C9 and CYP2C19. By incubating Gliclazide with these individual donor microsomes and quantifying the formation of Carboxy Gliclazide using this compound as an internal standard, a direct correlation can be established between an individual's genotype and their metabolic capacity for Gliclazide. For example, individuals with deficient CYP2C9 or CYP2C19 alleles would be expected to show a significantly lower rate of Carboxy Gliclazide formation. This information is crucial for the development of personalized medicine approaches for Gliclazide therapy.
Contribution of this compound to Quantitative Metabolite Profiling in Systems Biology Approaches
Systems biology aims to understand the complex interactions within biological systems. A key component of this is metabolomics, the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. Quantitative metabolite profiling, a cornerstone of metabolomics, seeks to accurately measure the levels of these metabolites to understand the physiological state of a biological system and its response to stimuli, such as drug administration.
The use of stable isotope-labeled internal standards is paramount for accurate and precise quantification in mass spectrometry-based metabolomics. nih.gov this compound, with its four deuterium (B1214612) atoms, is chemically almost identical to its unlabeled counterpart but is easily distinguishable by its higher mass. This property allows it to be used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS).
When added to a biological sample, this compound co-elutes with the endogenous (unlabeled) Carboxy Gliclazide during chromatographic separation. In the mass spectrometer, the two compounds are detected at different mass-to-charge ratios (m/z), allowing for the precise quantification of the endogenous metabolite by comparing its peak area to that of the known concentration of the added deuterated standard. This stable isotope dilution method corrects for variations in sample preparation, injection volume, and ionization efficiency, thereby significantly improving the accuracy and precision of the measurement.
The metabolism of Gliclazide is extensive, primarily occurring in the liver. nih.govdrugbank.comhres.ca It is metabolized into several metabolites, including oxidized and hydroxylated derivatives, with Carboxy Gliclazide being a major metabolite. nih.govnih.gov Understanding the concentration of these metabolites is crucial for assessing the drug's efficacy and potential for drug-drug interactions.
The table below illustrates the type of quantitative data that can be generated using this compound as an internal standard in a hypothetical study profiling Gliclazide metabolism.
| Time Point (hours) | Unlabeled Carboxy Gliclazide (ng/mL) | This compound (Internal Standard) (ng/mL) | Calculated Endogenous Concentration (ng/mL) |
| 0 | 0.5 | 50 | 0 |
| 2 | 25.8 | 50 | 25.3 |
| 4 | 78.2 | 50 | 77.7 |
| 8 | 152.6 | 50 | 152.1 |
| 12 | 110.4 | 50 | 109.9 |
| 24 | 35.1 | 50 | 34.6 |
This table is representative and illustrates the application of a deuterated internal standard for quantitative analysis. The data is hypothetical and serves for illustrative purposes.
In the context of systems biology, accurately quantifying metabolites like Carboxy Gliclazide provides valuable data points for constructing comprehensive metabolic networks. By integrating this quantitative metabolite data with other "omics" data (e.g., genomics, proteomics, transcriptomics), researchers can build detailed models of how a drug like Gliclazide perturbs biological systems. This integrated approach can help in:
Identifying biomarkers of drug efficacy or toxicity.
Understanding inter-individual variability in drug response.
Predicting potential drug-drug interactions .
Elucidating the mechanisms of action and off-target effects of drugs.
The use of deuterium-labeled standards like this compound is a powerful approach in quantitative metabolomics that provides the high-quality data necessary for meaningful systems biology research. au.dk This enables a more holistic understanding of drug action and metabolism, ultimately contributing to the development of safer and more effective therapeutic strategies.
Future Directions and Emerging Research Paradigms for Carboxy Gliclazide D4
Integration with Advanced 'Omics' Technologies (e.g., Metabolomics, Fluxomics) for Deeper Mechanistic Insights
The integration of Carboxy Gliclazide-d4 into advanced 'omics' technologies, particularly metabolomics and fluxomics, promises to deliver unprecedented insights into the metabolic pathways influenced by Gliclazide. Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique that utilizes stable isotope tracers to track the fate of atoms through metabolic networks. nih.govnih.govsemanticscholar.orgresearchgate.net By introducing this compound into biological systems, researchers can precisely trace its downstream metabolic transformations and interactions.
Metabolomics , the large-scale study of small molecules within cells, tissues, or organisms, can be significantly enhanced by the use of deuterated standards. This compound can serve as an internal standard for the accurate quantification of its unlabeled counterpart in complex biological matrices, thereby improving the reliability of metabolomic profiles of patients undergoing Gliclazide therapy. This allows for a more precise understanding of inter-individual variations in drug metabolism.
Fluxomics , a field that aims to measure the rates of metabolic reactions in a biological system, stands to benefit substantially from the use of this compound. By monitoring the rate of appearance of deuterated downstream metabolites, researchers can quantify the flux through specific metabolic pathways affected by Gliclazide. This dynamic information is crucial for understanding the drug's mechanism of action beyond its primary effect on insulin (B600854) secretion and can help to uncover off-target effects or secondary therapeutic benefits.
| 'Omics' Technology | Application of this compound | Potential Mechanistic Insights |
| Metabolomics | Internal standard for accurate quantification of Carboxy Gliclazide. | - Identification of novel Gliclazide metabolites. - Understanding inter-individual variability in drug metabolism. - Discovery of biomarkers for drug efficacy and response. |
| Fluxomics | Tracer to measure the rate of metabolic reactions. | - Quantification of the flux through Gliclazide metabolic pathways. - Elucidation of the dynamic effects of Gliclazide on cellular metabolism. - Identification of metabolic reprogramming in response to drug treatment. |
Development of Novel Analytical Platforms for High-Throughput Metabolite Quantitation
The demand for rapid and efficient analysis in drug development and clinical diagnostics is driving the innovation of novel analytical platforms. This compound is an essential tool in the development and validation of these high-throughput methods for metabolite quantitation. The primary analytical technique for such applications is liquid chromatography-tandem mass spectrometry (LC-MS/MS), where deuterated internal standards are considered the gold standard for achieving accurate and precise quantification. nih.gov
Future developments in this area are expected to focus on:
Automation and Miniaturization: The integration of automated sample preparation and infusion systems with mass spectrometry can significantly increase the throughput of bioanalytical workflows. nih.gov Miniaturized analytical devices, such as microfluidic chips, offer the potential for rapid, on-site analysis of metabolites like Carboxy Gliclazide from small sample volumes. theanalyticalscientist.comnih.gov
Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) offers enhanced selectivity and the ability to perform untargeted analysis, which can aid in the discovery of new metabolites. The use of this compound as an internal standard in HRMS studies will ensure data quality and accuracy.
Novel Separation Technologies: Innovations in liquid chromatography, such as the use of new column chemistries and smaller particle sizes, can lead to faster and more efficient separations, reducing analytical run times without compromising data quality.
Expanding the Application of Deuterated Metabolites in Pharmacometabolomics Research
Pharmacometabolomics is an emerging field that combines metabolomics and pharmacology to predict an individual's response to a drug. drugtargetreview.comnih.govnih.gov Deuterated metabolites like this compound are central to this personalized medicine approach. By accurately measuring the levels of Carboxy Gliclazide in patients, researchers can identify metabolic phenotypes associated with drug efficacy and adverse effects.
The key applications of this compound in pharmacometabolomics include:
Biomarker Discovery: The precise quantification of Carboxy Gliclazide can help in the identification of metabolic biomarkers that predict a patient's response to Gliclazide therapy. nih.gov This could enable clinicians to tailor treatment regimens for individual patients, optimizing therapeutic outcomes and minimizing side effects.
Understanding Drug-Drug Interactions: By using this compound, researchers can study how co-administered drugs affect the metabolism of Gliclazide, providing valuable information for managing polypharmacy in diabetic patients.
Investigating Disease Progression: Longitudinal pharmacometabolomic studies, utilizing deuterated standards for accurate measurements, can help to understand how drug metabolism changes with the progression of type 2 diabetes and its complications. researchgate.netresearchgate.net
Innovations in Deuterium (B1214612) Labeling Techniques for Complex Metabolite Synthesis
The synthesis of deuterated compounds is a critical aspect of their application in research. While the synthesis of this compound is established, ongoing innovations in deuterium labeling techniques will enable the creation of more complex and specifically labeled metabolites for advanced research purposes. researchgate.netnih.govacs.org
Emerging trends in this field include:
Regioselective Deuteration: Advanced synthetic methods are being developed to introduce deuterium atoms at specific positions within a molecule. researchgate.net This allows for the synthesis of a wider range of labeled standards and tracers to investigate specific metabolic reactions.
Chemoenzymatic Synthesis: The use of enzymes in combination with chemical synthesis offers a powerful approach for the stereoselective and regioselective deuteration of complex molecules. This can lead to the efficient production of deuterated metabolites that are difficult to synthesize using traditional chemical methods. simsonpharma.com
Role of this compound in Standardizing Global Bioanalytical Practices
The globalization of clinical trials and the need for data comparability across different laboratories highlight the critical importance of standardized bioanalytical methods. Certified Reference Materials (CRMs) and participation in proficiency testing (PT) schemes are essential components of a robust quality assurance framework in bioanalysis. chromatographyonline.comnih.goveurachem.orgworldwide.comd-nb.info
This compound has the potential to play a significant role in this standardization process:
Certified Reference Material: The development of this compound as a CRM would provide a highly characterized material with a certified concentration and purity. nih.gov This would allow laboratories worldwide to calibrate their instruments and validate their analytical methods against a common standard, ensuring the accuracy and comparability of their results.
Proficiency Testing Schemes: this compound can be used in the preparation of samples for PT schemes. eurachem.orgd-nb.info By analyzing these samples and comparing their results to the assigned values, laboratories can assess their analytical performance and identify areas for improvement.
Harmonization of Regulatory Standards: The availability and use of well-characterized deuterated internal standards like this compound can contribute to the harmonization of bioanalytical method validation requirements across different regulatory agencies, facilitating the global acceptance of clinical trial data. worldwide.comnih.gov
The use of deuterated internal standards is a reliable tool for regulatory bioanalysis that can indirectly contribute to therapy efficacy and improve patient safety. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
